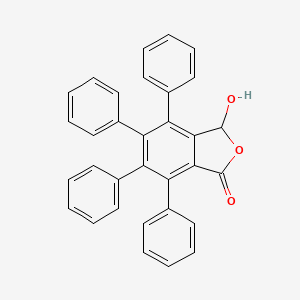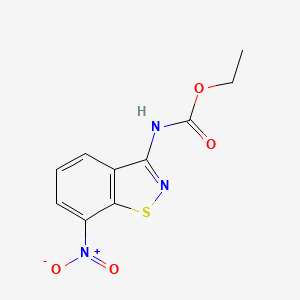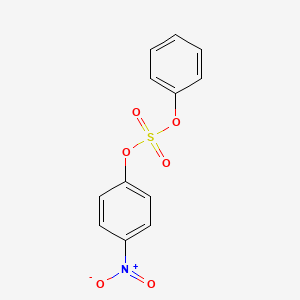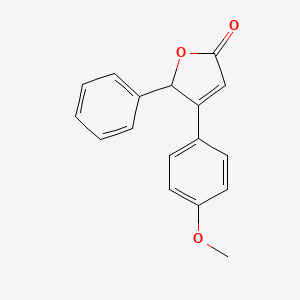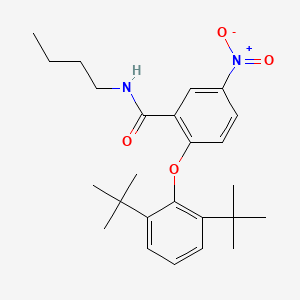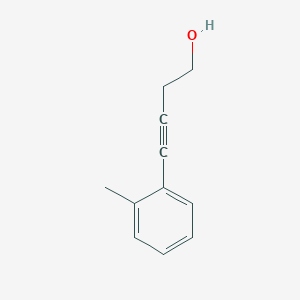
magnesium;butane;pent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;butane;pent-1-yne is a compound that combines magnesium, butane, and pent-1-yne
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;pent-1-yne typically involves the alkylation of acetylide anions. This process includes the reaction of an acetylide ion with an alkyl halide, forming a new carbon-carbon bond . The reaction conditions often require a strong base, such as sodium amide in ammonia, to facilitate the formation of the acetylide ion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;butane;pent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The acetylide ion can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen, and strong bases like sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions include alkanes, alkenes, and various substituted derivatives of the original compound .
Scientific Research Applications
Magnesium;butane;pent-1-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;butane;pent-1-yne involves its ability to form strong carbon-carbon bonds through nucleophilic substitution reactions. The acetylide ion, formed by deprotonation of the terminal alkyne, attacks electrophilic carbon atoms in alkyl halides, leading to the formation of new carbon-carbon bonds . This mechanism is crucial in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other alkynes and alkyl magnesium halides. Examples are ethyne, propyne, and butylmagnesium bromide .
Properties
CAS No. |
105825-98-7 |
|---|---|
Molecular Formula |
C9H16Mg |
Molecular Weight |
148.53 g/mol |
IUPAC Name |
magnesium;butane;pent-1-yne |
InChI |
InChI=1S/C5H7.C4H9.Mg/c1-3-5-4-2;1-3-4-2;/h3,5H2,1H3;1,3-4H2,2H3;/q2*-1;+2 |
InChI Key |
IMYXXVNFACRBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].CCCC#[C-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


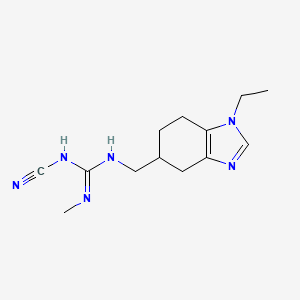
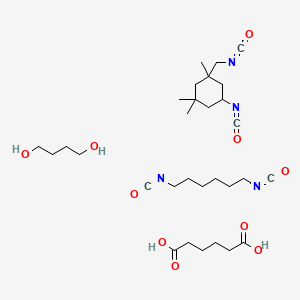
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
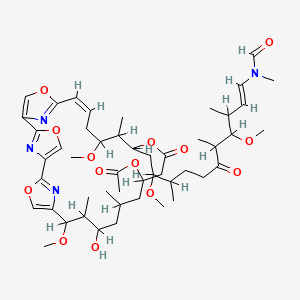
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
